2-(3-bromophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide
Description
2-(3-bromophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide is an organic compound that belongs to the class of acetamides It features a bromophenoxy group attached to an acetamide moiety, which is further linked to an ethylpiperidine group
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-2-18-8-6-13(7-9-18)17-15(19)11-20-14-5-3-4-12(16)10-14/h3-5,10,13H,2,6-9,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPJNJYUKYZTFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)COC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide typically involves the following steps:
Formation of 3-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Synthesis of 3-bromophenoxyacetic acid: The 3-bromophenol is then reacted with chloroacetic acid under basic conditions to form 3-bromophenoxyacetic acid.
Amidation: The 3-bromophenoxyacetic acid is then reacted with 1-ethylpiperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the piperidine ring.
Hydrolysis: 3-bromophenoxyacetic acid and 1-ethylpiperidine.
Scientific Research Applications
2-(3-bromophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interaction of acetamide derivatives with biological targets.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets. The bromophenoxy group may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(3-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide: Similar structure but with a fluorine atom instead of bromine.
2-(3-methylphenoxy)-N-(1-ethylpiperidin-4-yl)acetamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(3-bromophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide can impart unique reactivity and biological activity compared to its analogs. Bromine’s larger size and different electronic properties can influence the compound’s interaction with molecular targets, potentially leading to distinct pharmacological profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
